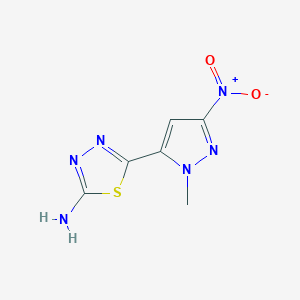

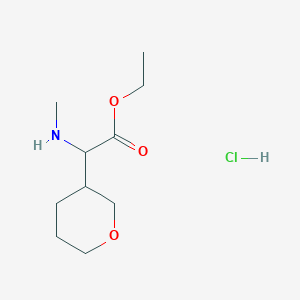

methyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields including medicinal chemistry, agricultural chemistry, and materials science. This compound is a member of the triazole family of compounds, which are known for their diverse biological activities.

Wissenschaftliche Forschungsanwendungen

Drug Discovery

The 1,2,3-triazole core, to which methyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate belongs, is a prominent structure in medicinal chemistry. It’s known for its high chemical stability and ability to mimic an E or Z amide bond, making it a valuable scaffold in drug design . This compound can be used to create novel pharmaceuticals with potential applications in treating various diseases due to its structural versatility and biological compatibility.

Organic Synthesis

In organic chemistry, the triazole ring is a versatile intermediate for synthesizing complex molecules. Methyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate can serve as a building block for synthesizing various organic compounds, owing to its reactivity and stability under different conditions .

Polymer Chemistry

Triazoles are known to enhance the properties of polymers, such as thermal stability and mechanical strength. The incorporation of methyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate into polymer chains could lead to the development of new materials with improved performance for industrial applications .

Supramolecular Chemistry

The ability of triazoles to engage in hydrogen bonding makes them suitable for constructing supramolecular structures. Methyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate can be used to create complex architectures for applications in molecular recognition and self-assembly processes .

Bioconjugation

Bioconjugation involves attaching two molecules together for biological applications. The triazole ring can act as a linker in bioconjugation reactions, potentially allowing methyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate to be used for attaching drugs to targeting molecules or for creating diagnostic agents .

Fluorescent Imaging

Triazoles often exhibit fluorescent properties, making them useful in imaging applications. Methyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate could be utilized in the design of fluorescent probes for visualizing biological processes and structures .

Chemical Biology

In chemical biology, triazoles are used to explore biological systems. The compound could be employed to study protein interactions, enzyme functions, and other biochemical pathways, providing insights into the underlying mechanisms of life processes .

Materials Science

The unique properties of triazoles, such as their thermal stability and electronic characteristics, make them suitable for developing new materials. Methyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate could contribute to advancements in electronics, nanotechnology, and other areas of materials science .

Eigenschaften

IUPAC Name |

methyl 5-amino-1-benzyltriazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-17-11(16)9-10(12)15(14-13-9)7-8-5-3-2-4-6-8/h2-6H,7,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWNUBRBZBLGOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=N1)CC2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-[2-(benzyloxy)phenyl]prop-2-enoic acid](/img/structure/B2609908.png)

![4-Benzyl-1-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2609910.png)

amino}acetamide](/img/structure/B2609912.png)

![1,7-dimethyl-8-(2-morpholinoethyl)-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2609917.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2609922.png)

![2-Chloro-N-[4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]acetamide](/img/structure/B2609924.png)

![2-cyano-N-[2-(4-methoxyphenyl)ethyl]-3-(3-methylfuran-2-yl)prop-2-enamide](/img/structure/B2609928.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane](/img/structure/B2609929.png)